molecular formula C17H17N5OS2 B2522853 2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 1251569-79-5

2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2522853
CAS No.: 1251569-79-5
M. Wt: 371.48
InChI Key: MJNUZVODLGLFAW-UHFFFAOYSA-N
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Description

2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C17H17N5OS2 and its molecular weight is 371.48. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives and their potential as anticancer agents. For instance, new pyrazolo[3,4-d]pyrimidine derivatives were synthesized and their antitumor activity was evaluated against human breast adenocarcinoma cell lines, with some derivatives showing mild to moderate activity (El-Morsy et al., 2017). Another study designed and synthesized certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, where one compound exhibited appreciable cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).

Synthesis and Characterization

Research has also been conducted on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, highlighting the versatility of pyrazolo[3,4-d]pyrimidine scaffolds in organic synthesis (Rahmouni et al., 2014). This underscores the compound's utility in developing new chemical entities with potential biological activities.

Biological Evaluation

Further investigation into the biological activities of these compounds includes the synthesis and antimicrobial activity assessment of heterocycles incorporating antipyrine moiety, which shows the broader scope of pyrazolo[3,4-d]pyrimidine derivatives beyond anticancer applications (Bondock et al., 2008). Moreover, novel antitumor acetamide, pyrrole, pyrrolopyrimidine, and other derivatives containing a biologically active pyrazole moiety have been synthesized to evaluate their antitumor activity, demonstrating significant therapeutic potential (Alqasoumi et al., 2009).

Properties

IUPAC Name

2-[6-(5-methylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS2/c1-12-6-7-20-22(12)15-9-17(19-11-18-15)25-10-16(23)21-13-4-3-5-14(8-13)24-2/h3-9,11H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNUZVODLGLFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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